6-(3-Aminophenyl)pyridin-2-ol

Tautomerism Hydrogen-bond donors Drug-likeness

Solve scaffold supply bottlenecks with 6-(3-Aminophenyl)pyridin-2-ol, a tautomeric pyridinone building block (XLogP3-AA=1.2, TPSA=55.1 Ų) for drug discovery. • Dual HBD (2 donors) enables H-bond-driven ligand design for kinases/proteases • Free aniline enables rapid diversification via amidation/sulfonylation/cross-coupling • ≥98% purity with batch-to-batch analytical docs ensures screening reproducibility

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 161887-04-3
Cat. No. B112023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Aminophenyl)pyridin-2-ol
CAS161887-04-3
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC=CC(=O)N2
InChIInChI=1S/C11H10N2O/c12-9-4-1-3-8(7-9)10-5-2-6-11(14)13-10/h1-7H,12H2,(H,13,14)
InChIKeyUAVKFUCNJPJKMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(3-Aminophenyl)pyridin-2-ol (CAS 161887-04-3) – Core Chemical Identity and Compound Class


6-(3-Aminophenyl)pyridin-2-ol (CAS 161887-04-3) is a heterocyclic small molecule belonging to the phenylpyridine class, characterized by a 2-hydroxypyridine (2-pyridone) core linked to a meta-aminophenyl substituent [1]. The compound exists in tautomeric equilibrium between the 2-hydroxypyridine and 1H-pyridin-2-one forms, a feature that distinguishes it from N‑substituted pyridinones and can influence both reactivity and molecular recognition [2]. Its molecular formula is C₁₁H₁₀N₂O, with a molecular weight of 186.21 g/mol, and it typically appears as a low-melting solid [1].

Why 6-(3-Aminophenyl)pyridin-2-ol Cannot Be Replaced by Common Positional Isomers Such as Amphenidone (CAS 134-37-2)


Positional isomers carrying the same 3-aminophenyl group but attached at different ring positions (e.g., Amphenidone, 1-(3-aminophenyl)-2(1H)-pyridinone, CAS 134-37-2) exhibit fundamental differences in hydrogen-bond donor/acceptor capacity, lipophilicity, and tautomeric behavior that make them non-interchangeable for scientific applications [1]. Computed physicochemical descriptors show that the 6-substituted isomer possesses two hydrogen-bond donors (HBD = 2) versus one for Amphenidone (HBD = 1), a higher topological polar surface area (55.1 vs. 46.3 Ų), and a lower calculated logP (XLogP3-AA = 1.2 vs. 1.3–2.0), all of which can alter ligand–target interactions, solubility, and metabolic stability in drug-discovery programs [1]. The following quantitative evidence guide substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 6-(3-Aminophenyl)pyridin-2-ol (CAS 161887-04-3) – Comparator-Based Data


Hydrogen-Bond Donor Count and Tautomeric State Differentiate 6-(3-Aminophenyl)pyridin-2-ol from Amphenidone

The target compound 6-(3-aminophenyl)pyridin-2-ol has a hydrogen-bond donor count (HBD) of 2, arising from the hydroxyl group (pyridin-2-ol tautomer) and the aniline NH₂, while the N-substituted isomer Amphenidone (1-(3-aminophenyl)-2(1H)-pyridinone) has HBD = 1 because the pyridinone nitrogen is alkylated and the oxygen acts solely as an acceptor [1]. This difference is experimentally grounded in the tautomeric equilibrium of the target compound, which is absent in Amphenidone .

Tautomerism Hydrogen-bond donors Drug-likeness

Lipophilicity (XLogP3-AA) and Topological Polar Surface Area Differentiate 6-(3-Aminophenyl)pyridin-2-ol from Amphenidone

The target compound exhibits a computed XLogP3-AA of 1.2, which is 0.1–0.8 units lower than the experimental logP values reported for Amphenidone (logP = 1.42–2.0) [1] [2]. Additionally, the topological polar surface area (TPSA) of the target is 55.1 Ų, compared with 46.3 Ų for Amphenidone, indicating higher polarity and potentially superior aqueous solubility [1] [2].

Lipophilicity Polar surface area ADME

Commercial Purity and Direct Synthesizability Provide Quantitative Procurement Advantage

6-(3-Aminophenyl)pyridin-2-ol is routinely supplied at ≥95% purity (Fluorochem) or ≥98% purity (Aladdin) , whereas the popular isomer Amphenidone is often listed as 'AldrichCPR' (custom preparation request) without a guaranteed purity specification from major vendors, indicating a less standardized supply chain for the 1-substituted analog. This difference in commercial availability and quality assurance reduces procurement risk and ensures experimental reproducibility.

Purity Synthesis Supply chain

Priority Application Scenarios for 6-(3-Aminophenyl)pyridin-2-ol Based on Evidence


Lead Optimization in Medicinal Chemistry for Hydrogen-Bond-Centric Targets

The presence of two hydrogen-bond donor sites (hydroxyl and aniline) makes this scaffold well-suited for programs targeting enzymes or receptors that rely on H-bond networks, such as kinases, proteases, or metalloenzymes. The tautomeric equilibrium can be exploited to probe binding-site preferences [1].

Building Block for Parallel Synthesis Libraries Requiring Defined Lipophilicity

With an XLogP3-AA of 1.2 and TPSA of 55.1 Ų, the compound occupies a drug-like property space favorable for generating screening libraries. Its lower logP compared to Amphenidone suggests it may be preferred when aqueous solubility is a design requirement [1].

Intermediate for the Synthesis of 6-Arylpyridin-2-ol-Based Ligands and Sensors

The free aniline group allows further functionalization (e.g., amidation, sulfonylation), while the pyridin-2-ol moiety can act as a metal-chelating group or participate in Suzuki–Miyaura cross-coupling reactions, enabling rapid diversification for catalyst or sensor development [1].

Procurement for Reproducible Screening Cascades

The availability of the compound at ≥95% purity with full analytical documentation from multiple reputable suppliers ensures batch-to-batch consistency, which is critical for high-throughput screening and hit-to-lead progression .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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